Cas no 23567-96-6 (8-Bromo-AMP)

8-Bromo-AMP is a chemically modified adenosine monophosphate (AMP) derivative, where the 8-position of the adenine ring is substituted with a bromine atom. This modification enhances its utility as a stable analog of cAMP (cyclic AMP), making it valuable for biochemical and pharmacological research. The bromine substitution increases resistance to enzymatic degradation, improving its suitability for studies involving phosphodiesterases and adenylate cyclases. 8-Bromo-AMP is commonly used to investigate cAMP-dependent signaling pathways, protein kinase A (PKA) activation, and other cellular processes. Its structural stability and functional mimicry of endogenous cAMP make it a reliable tool for in vitro and cell-based assays.
8-Bromo-AMP structure
8-Bromo-AMP structure
Product name:8-Bromo-AMP
CAS No:23567-96-6
MF:C10H13BrN5O7P
MW:426.117281675339
CID:239707
PubChem ID:168120

8-Bromo-AMP Chemical and Physical Properties

Names and Identifiers

    • 5'-Adenylic acid,8-bromo-
    • [(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
    • 8- BROMOADENOSINE- 5'- O- MONOPHOSPHATE ( 8-BR-5'-AMP )
    • 8-Bromoadenosine 3',5'-cyclic monophosphate
    • 8-Bromoadenosine 5'-(dihydrogen phosphate)
    • Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
    • 8-Bromo-AMP
    • NS00070890
    • ((2R,3S,4R,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyldihydrogenphosphate
    • CS-0140749
    • DNPIJKNXFSPNNY-UUOKFMHZSA-N
    • 5'-Adenylic acid, 8-bromo-
    • [(2R, 3S, 4R, 5R)-5-(6-amino-8-bromopurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • 8-BROMO-ADENOSINE-5'-MONOPHOSPHATE
    • 8-Bromo-Adenosine Mono Phosphate
    • MFCD00056945
    • 8-Bromoadenosine 5'-monophosphate
    • DB03349
    • [(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • AKOS027381892
    • 8-Br-AMP
    • SCHEMBL4315602
    • HY-134266
    • ((2R,3S,4R,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • CHEMBL1230617
    • BDBM50222467
    • DTXSID50946348
    • PD059676
    • {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
    • 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
    • 8BR
    • 8-bromoadenosine-5'-monophosphate
    • 23567-96-6
    • DA-50005
    • Inchi: InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)
    • InChI Key: DNPIJKNXFSPNNY-UHFFFAOYSA-N
    • SMILES: BrC1=NC2=C(N=CN=C2N)N1C1OC(COP(O)(O)=O)C(O)C1O

Computed Properties

  • Exact Mass: 424.974
  • Monoisotopic Mass: 424.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.5
  • Topological Polar Surface Area: 186Ų

Experimental Properties

  • Density: 2.62
  • Boiling Point: 834.8°Cat760mmHg
  • Flash Point: 458.7°C
  • Refractive Index: 1.934

8-Bromo-AMP Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

8-Bromo-AMP Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-134266-5mg
8-Bromo-AMP
23567-96-6 98.81%
5mg
¥1500 2024-04-19
Ambeed
A806135-5mg
((2R,3S,4R,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
23567-96-6 97%
5mg
$231.0 2024-07-28

Additional information on 8-Bromo-AMP

8-Bromo-AMP (CAS No. 23567-96-6): A Versatile Compound in Chemical and Biological Research

8-Bromo-AMP (CAS No. 23567-96-6) is a synthetic nucleotide analog that has gained significant attention in the fields of chemical biology and medicinal chemistry. This compound, formally known as 8-Bromoadenosine 5'-monophosphate, is a derivative of adenosine monophosphate (AMP) with a bromine atom substituted at the 8-position of the adenine ring. The unique structural modification of 8-Bromo-AMP imparts it with distinct properties that make it a valuable tool in various research applications.

One of the primary applications of 8-Bromo-AMP is in the study of enzyme kinetics and substrate specificity. Enzymes that utilize AMP as a substrate often exhibit altered activity when presented with 8-Bromo-AMP. This property allows researchers to probe the structural and functional requirements of these enzymes, providing insights into their mechanisms of action. For instance, recent studies have shown that 8-Bromo-AMP can serve as a competitive inhibitor for certain kinases, making it a useful reagent for elucidating kinase-substrate interactions.

In addition to its role in enzymology, 8-Bromo-AMP has been extensively studied for its potential therapeutic applications. One area of particular interest is its use as a probe for investigating signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. For example, research has demonstrated that 8-Bromo-AMP can modulate cyclic AMP (cAMP) levels, which are crucial for various cellular functions. By altering cAMP levels, 8-Bromo-AMP can influence the activity of protein kinase A (PKA) and other downstream effectors, thereby affecting cellular responses.

The ability of 8-Bromo-AMP to modulate cAMP levels has also been explored in the context of neurobiology. Studies have shown that this compound can affect neurotransmitter release and synaptic plasticity, making it a potential candidate for the development of treatments for neurological disorders. For instance, recent research has investigated the use of 8-Bromo-AMP in models of Alzheimer's disease and Parkinson's disease, where it has shown promise in ameliorating some of the pathological symptoms associated with these conditions.

Beyond its direct biological effects, 8-Bromo-AMP is also used as a tool in chemical biology to study protein-protein interactions and ligand binding. The bromine atom at the 8-position provides a unique handle for chemical modification and labeling, allowing researchers to track the movement and interactions of this molecule within cells. This feature has been exploited in fluorescence microscopy and other imaging techniques to visualize the dynamics of intracellular signaling pathways.

The synthesis of 8-Bromo-AMP involves several well-established chemical reactions. Typically, the process begins with the bromination of adenosine followed by phosphorylation to yield the final product. Advances in synthetic chemistry have made it possible to produce high-purity 8-Bromo-AMP, which is essential for its use in sensitive biological assays. The availability of high-quality reagents has facilitated its widespread adoption in research laboratories around the world.

In conclusion, 8-Bromo-AMP (CAS No. 23567-96-6) is a versatile compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structural features make it an invaluable tool for studying enzyme kinetics, signaling pathways, and protein interactions. Furthermore, its potential therapeutic applications in areas such as neurobiology highlight its importance in both basic research and translational medicine. As ongoing research continues to uncover new uses for this compound, it is likely that its significance will only grow in the coming years.

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Amadis Chemical Company Limited
(CAS:23567-96-6)8-Bromo-AMP
A1021630
Purity:99%
Quantity:5mg
Price ($):208.0